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molecular formula C10H7ClN2O2 B8347243 1-Amino-5-chloro-4-nitronaphthalene

1-Amino-5-chloro-4-nitronaphthalene

Cat. No. B8347243
M. Wt: 222.63 g/mol
InChI Key: DDWBOFSBBWCWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

1-Acetamino-5-chloronaphthalene (150 mg, 0.68 mmol, prepared as described in Example 213A) was dissolved in 1 mL AcOH and treated with 82 μL of red fuming HNO3 and subsequently deacylated with 1 mL 40% aqueous NaOH solution in 3 mL EtOH according to the procedure described in Example 209A to yield 49 mg (32%) of compound 214A as a yellow solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
82 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:14]2[C:9](=[C:10]([Cl:15])[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)C(C)=O.[N+:16]([O-])([OH:18])=[O:17].[OH-].[Na+]>CC(O)=O.CCO>[NH2:1][C:5]1[C:14]2[C:9](=[C:10]([Cl:15])[CH:11]=[CH:12][CH:13]=2)[C:8]([N+:16]([O-:18])=[O:17])=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
N(C(=O)C)C1=CC=CC2=C(C=CC=C12)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
82 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C2=C(C=CC=C12)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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